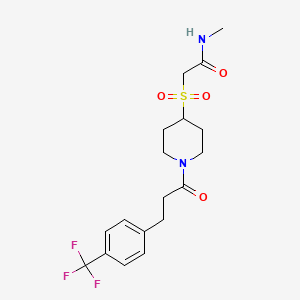![molecular formula C17H13N3O B2361460 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole CAS No. 190436-27-2](/img/structure/B2361460.png)
4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole is a useful research compound. Its molecular formula is C17H13N3O and its molecular weight is 275.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Screening
A study by Landage, Thube, & Karale (2019) synthesized compounds related to the pyrazole family, demonstrating their potential in antibacterial activities. These compounds, including variations of pyrazole structures, were characterized for their potential in combating bacterial infections.
Annular Tautomerism
Research by Cornago et al. (2009) focused on the annular tautomerism of NH-pyrazoles, a category to which 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole belongs. This study is crucial for understanding the structural and chemical behaviors of these compounds, especially in various environmental conditions.
Leukotriene B4 Receptor Antagonism
A series of (hydroxyphenyl)pyrazoles, similar in structure to the compound , was designed and evaluated for their potential as Leukotriene B4 receptor antagonists, as noted by Harper et al. (1994). This application is significant in the field of medicinal chemistry, particularly for inflammatory conditions.
Tricyclic and Fluorinated Pyrazoles
Lam, Park, & Sloop (2022) conducted a study on tricyclic, fluorinated pyrazoles, highlighting the potential of pyrazole derivatives in agrochemical and medicinal chemistry sectors. This includes applications as pesticides and in various therapeutic domains.
Cytotoxicity and Antitumor Activity
Gul et al. (2016) explored 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, similar to the compound , for their cytotoxicity and potential as carbonic anhydrase inhibitors. Their findings open pathways for anti-tumor studies and highlight the diverse potential of pyrazole derivatives.
B-Raf Inhibition for Cell Proliferation
Di Grandi et al. (2009) identified a novel series of pyrazolo[1,5-a]pyrimidines, related to the compound of interest, as potent B-Raf inhibitors. These compounds exhibited substantial efficacy in inhibiting cell proliferation, suggesting their utility in therapeutic applications.
Proteasome Inhibition and Cancer Cell Impact
Yan et al. (2015) designed and synthesized compounds, including pyrazolone-enamines, to study their inhibitory effects on cancer cells. Their research contributes to understanding how these compounds can be utilized in cancer therapeutics.
Transition Metal Complex Synthesis
Dhokale, Karale, & Nagawade (2017) synthesized transition metal complexes with ligands structurally similar to this compound. This has implications in coordination chemistry and material science.
Drug Efficacy and In Silico Validation
Thangarasu, Manikandan, & Thamaraiselvi (2019) delved into the synthesis of novel pyrazoles and evaluated their drug efficacy through in silico and in vitro methods. This study reflects the growing importance of pyrazoles in drug discovery and development.
Antimicrobial Activity and Schiff Base Ligands
Mandal et al. (2019) synthesized a new pyrazole-based ligand and assessed its antimicrobial activity, revealing the potential of such compounds in combating microbial infections.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-4-nitroso-1,2-dihydroindeno[1,2-c]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-10-6-8-11(9-7-10)15-14-16(19-18-15)12-4-2-3-5-13(12)17(14)20-21/h2-9,18-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYWDMDMNAPRRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=C4C=CC=CC4=C3N=O)NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

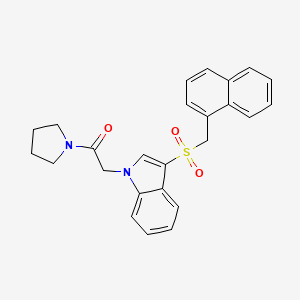
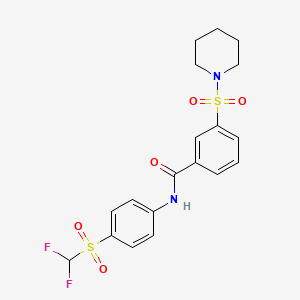
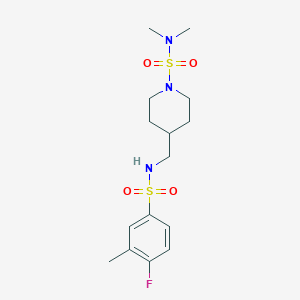
![3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361383.png)

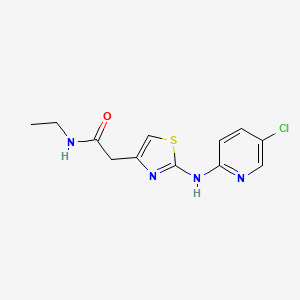

![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2361391.png)
![3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]](/img/structure/B2361392.png)
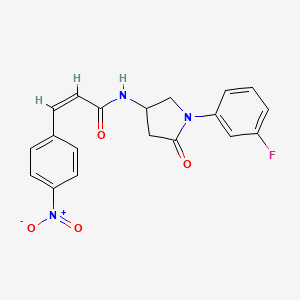
![N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2361396.png)
![N-[2-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B2361398.png)
